molecular formula C7H4ClF3N2O B14846194 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine

4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine

Cat. No.: B14846194
M. Wt: 224.57 g/mol
InChI Key: IXTVMDDXWILHGI-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound that features a unique combination of chloro, trifluoromethyl, and furo-pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate).

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Oxidized furo-pyrimidine derivatives.

    Reduction: Dechlorinated or reduced furo-pyrimidine derivatives.

    Coupling: Biaryl or diaryl derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine is unique due to its combination of chloro, trifluoromethyl, and furo-pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H4ClF3N2O

Molecular Weight

224.57 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-d]pyrimidine

InChI

InChI=1S/C7H4ClF3N2O/c8-5-3-1-14-2-4(3)12-6(13-5)7(9,10)11/h1-2H2

InChI Key

IXTVMDDXWILHGI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

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